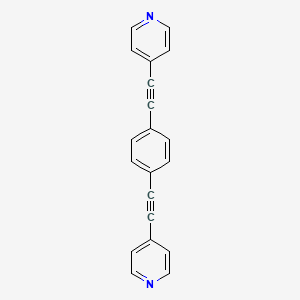

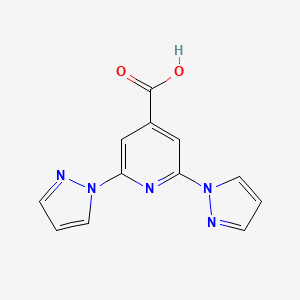

1,4-Bis(4-pyridylethynyl)benzene

Übersicht

Beschreibung

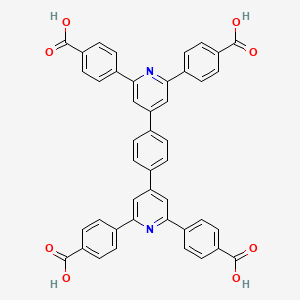

1,4-Bis(4-pyridylethynyl)benzene is a box-like macrocycle that has been derived in high yield . This macrocyclic fluorogen shows unique aggregation-induced emission properties .

Synthesis Analysis

The synthesis of this compound involves the use of Pd/Cu-catalysed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution . This compound has been prepared in good yields .Molecular Structure Analysis

The molecular structure of this compound is based on a box-like macrocycle . The X-ray crystal structures show a variety of packing motifs .Chemical Reactions Analysis

The chemical reactions of this compound involve unique aggregation-induced emission properties . This property is significant in the field of host-guest chemistry .Physical and Chemical Properties Analysis

The physical properties of this compound include a melting point of 185-203 °C . The chemical properties include unique aggregation-induced emission properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Properties

1,4-Bis(4-pyridylethynyl)benzene has been studied for its synthesis, optical properties, crystal structures, and phase behavior. Fasina et al. (2004) synthesized a series of compounds including this compound using Pd/Cu-catalyzed Sonogashira cross-coupling reactions. They reported on the UV-Vis absorption and fluorescence spectra for these compounds, indicating their potential applications in optoelectronics and as fluorescent materials (Fasina et al., 2004).

Photophysical Properties

The photophysical properties of this compound were investigated by Sun and Lees (2001). They found that the compound exhibits concentration-dependent fluorescence in solution, which shifts at high concentrations and in solid films. This suggests its use in sensors and devices where fluorescence changes are indicative of environmental conditions (Sun & Lees, 2001).

Electropolymerization and Conducting Properties

The electropolymerization of 1,4-bis(pyrrol-2-yl)benzene, a related compound, in the presence of sodium tetraphenylborate, has been researched by Larmat et al. (1996). The study discusses the formation of conducting polymers with low oxidation potential, highlighting the potential application of similar structures in electronic devices (Larmat et al., 1996).

Molecular Structures and Supramolecular Assemblies

Koizumi, Tsutsui, and Tanaka (2003) investigated bis(pyridiniopropyl)benzene derivatives, which are structurally similar to this compound. They studied the molecular structures and found distinct arrangements based on substituents, indicating potential applications in designing supramolecular architectures (Koizumi et al., 2003).

X-Ray Molecular Structure and Theoretical Study

Percino et al. (2014) conducted a structural characterization of a similar molecule, 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl] benzene, through X-ray single-crystal diffraction and theoretical calculations. Their work provides insights into the structural properties of related compounds, which can be significant in material science and molecular engineering (Percino et al., 2014).

Wirkmechanismus

Pharmacokinetics

Some properties can be predicted based on its chemical structure . It has a molecular weight of 280.32 g/mol and a predicted density of 1.23±0.1 g/cm3 . It is poorly soluble in water but soluble in organic solvents like benzene and methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It has been noted that the compound can be used as an organic luminescent material for the preparation of fluorescent probes and organic light-emitting diodes (oleds) . This suggests that it may have interesting photophysical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(pyridin-4-ylethynyl)benzene. For instance, its solubility in different solvents could affect its distribution and availability in various environments. Furthermore, it should be stored at 2-8℃ to maintain its stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGGLJSLBGWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)

![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)